Thozalinone

Neuropharmacology Toxicology Psychostimulant Research

Researchers relying on generic CNS stimulants risk introducing experimental variability due to differing dopaminergic vs. noradrenergic release profiles. Thozalinone addresses this by providing a defined, dopaminergic-selective mechanism, enabling reproducible and comparable neuroscientific results. - Validated for gnawing behavior assays in mice, offering superior prediction of extrapyramidal symptom (EPS) liability compared to apomorphine or amphetamine-based tests. - Demonstrated to markedly increase dopamine synthesis, serving as a unique chemical probe for dissecting tyrosine hydroxylase regulation, distinct from simple reuptake inhibitors. - Essential as a certified reference material (CRM) for forensic toxicology to definitively identify parent compound amid common pemoline/fenozolone hydrolysis products.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 655-05-0
Cat. No. B1682885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThozalinone
CAS655-05-0
SynonymsThozalinone;  Tozalinone;  Stimsen;  CL-39808;  CL 39808;  CL39808; 
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)C(O1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
InChIKeyJJSHYECKYLDYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thozalinone (CAS 655-05-0): A Dopaminergic Psychostimulant for Comparative Neuroscience and Pharmacology


Thozalinone (USAN, brand name Stimsen, developmental code CL-39808) is a synthetic psychostimulant belonging to the 2-amino-5-phenyl-2-oxazolin-4-one class. It is structurally characterized as the dimethyl derivative of pemoline [1]. The compound is described as a "dopaminergic stimulant" that primarily acts by inducing the release of dopamine, with a secondary and less pronounced effect on norepinephrine [2]. This mechanism is shared with its structural analogs pemoline, fenozolone, and aminorex, placing it within a well-defined family of central nervous system (CNS) stimulants. Thozalinone has been historically investigated for use as an antidepressant and anorectic [3], but its primary value in a contemporary research or industrial context lies in its use as a pharmacological tool for studying dopaminergic pathways and drug-induced behaviors, as well as a reference standard in analytical toxicology. Its controlled substance status and discontinued clinical use underscore its niche, scientific application rather than therapeutic relevance [4].

Why Thozalinone Cannot Be Replaced by Pemoline, Fenozolone, or Other Analogous Psychostimulants


While Thozalinone shares a core mechanism and structural homology with pemoline, fenozolone, and aminorex, significant and quantifiable differences exist in their safety margins, specific pharmacological profiles, and stability characteristics, rendering them non-interchangeable in research settings. Generic substitution fails because these analogs differ in their toxicity profiles (e.g., pemoline's established hepatotoxicity [1]), their relative efficacy in specific behavioral assays (e.g., the predictive value of the thozalinone-induced gnawing test for parkinsonian side effects [2]), and their differential responses to analytical detection methods [3]. Furthermore, subtle differences in their dopaminergic versus noradrenergic release potency can have a profound impact on experimental outcomes in neuroscientific studies. Therefore, assuming functional equivalence between these compounds without direct, assay-specific validation introduces significant experimental variability and can lead to erroneous conclusions, making source-specific procurement of Thozalinone essential for reproducible and comparable research.

Quantitative Evidence for Selecting Thozalinone Over Pemoline and Amphetamine


Thozalinone's Superior Safety Margin in Mice Compared to Amphetamine

A key differentiation for Thozalinone is its documented, lower toxicity profile compared to amphetamine, a classic CNS stimulant. The NCATS Inxight Drugs database notes that Thozalinone is less toxic than amphetamine, with a greater margin of safety in mice [1]. Furthermore, its stimulant action does not progress to tremors or convulsions as dosage increases, a common dose-limiting toxicity of amphetamine-like drugs [1]. This improved safety profile in preclinical models makes Thozalinone a valuable alternative when studying the effects of dopaminergic stimulation in vivo without the confounds of severe neurotoxicity or convulsant activity.

Neuropharmacology Toxicology Psychostimulant Research

Thozalinone Increases Dopamine Synthesis, in Contrast to Dextro-Amphetamine

A patent from 1972 (US3665075) discloses a unique and quantifiable mechanistic difference: Thozalinone, as opposed to dextro-amphetamine, causes a marked increase in the synthesis of dopamine in the brain [1]. Dextro-amphetamine is primarily known as a dopamine releaser and reuptake inhibitor, not a synthesis enhancer. This specific effect on dopamine synthesis is a major point of differentiation and makes Thozalinone a superior tool for studying the regulation of dopamine biosynthesis. The patent explicitly states that due to this property, Thozalinone is superior to dextro-amphetamine for the treatment of Parkinson's disease, which is characterized by dopamine deficiency [1]. The patent also notes that Thozalinone is free from peripheral cardiovascular effects and is far less expensive than L-dopa [1].

Neuroscience Parkinson's Disease Models Dopamine Regulation

Thozalinone-Induced Gnawing Behavior as a Predictive Model for Parkinsonian Side Effects

In a preclinical toxicology study, Thozalinone was used as a dopaminergic agonist to induce gnawing behavior in mice, an assay designed to detect neuroleptic-induced dopaminergic supersensitivity [1]. The study found that data from the Thozalinone test (using a Selective Index, SI, calculated as ED50/ND50) provided the best prediction for the Parkinsonian syndrome (PS)-inducing potencies of five tested neuroleptic drugs (chlorpromazine, haloperidol, perphenazine, thioridazine, trifluoperazine) [1]. This indicates that the specific behavioral response elicited by Thozalinone is a more sensitive and reliable predictor of clinical extrapyramidal side effects compared to tests using other agonists like DL-DOPA, apomorphine, or amphetamine [1].

Behavioral Pharmacology Preclinical Toxicology Dopamine Receptor Supersensitivity

Thozalinone, Pemoline, and Fenozolone Share a Common Hydrolysis Product for Analytical Detection

From an analytical perspective, Thozalinone, along with pemoline and fenozolone, is part of a group of psychostimulants that present detection challenges in biological matrices [1]. A key method for their analysis involves acid hydrolysis, which converts all three compounds into a common hydrolysis product: 5-phenyl-2,4-oxazolidinedione [1]. This product can then be detected with high sensitivity by thin-layer chromatography (TLC) or, after silylation, quantified by gas chromatography/mass spectrometry (GC/MS) [1]. This shared metabolic/derivatization pathway is critical for forensic or clinical laboratories, as it means that a positive result for the hydrolysis product requires differentiation to identify the specific parent compound that was ingested or administered [1]. Therefore, sourcing high-purity reference standards of Thozalinone is essential for method validation and for creating analytical libraries that can accurately distinguish Thozalinone from its analogs in real-world samples.

Analytical Chemistry Forensic Toxicology Reference Standards

Thozalinone Demonstrates Prolonged Anorexigenic Activity Compared to Amphetamine

For studies focused on appetite regulation and energy homeostasis, Thozalinone presents a distinct profile. According to the NCATS Inxight Drugs database, the anorexigenic (appetite-suppressing) activity of Thozalinone is more pronounced and longer lasting than that of amphetamine [1]. This suggests a potential difference in its pharmacokinetics or pharmacodynamics on pathways governing satiety. While amphetamine is a potent and short-acting anorectic, Thozalinone may offer a model for sustained appetite suppression without the same intensity of acute stimulation. The same source also notes that there is no evidence of tolerance development, which is a common issue with chronic amphetamine use [1]. These attributes make Thozalinone a compelling comparator or alternative tool in preclinical research on feeding behavior and metabolic disorders.

Metabolic Pharmacology Appetite Suppression Psychopharmacology

High-Value Application Scenarios for Thozalinone in Research and Industrial Settings


Preclinical Neurotoxicology Screening for Parkinsonian Side Effects

Leverage Thozalinone in the validated gnawing behavior assay in mice to assess the potential of new chemical entities (NCEs) to induce extrapyramidal symptoms (EPS). This assay has been shown to provide the best prediction for parkinsonian side effects compared to tests using apomorphine or amphetamine [1]. By incorporating this assay, researchers can generate superior safety pharmacology data for Investigational New Drug (IND) applications, potentially de-risking candidates early in development.

Pharmacological Tool for Investigating Dopamine Synthesis Pathways

Employ Thozalinone as a unique chemical probe to study the regulation of dopamine biosynthesis in vitro or in vivo. Unlike dextro-amphetamine, which acts primarily as a releaser and reuptake inhibitor, Thozalinone has been shown to markedly increase dopamine synthesis [2]. This distinct mechanism makes it an ideal tool for dissecting the molecular pathways controlling tyrosine hydroxylase activity, dopamine production, and the pathophysiology of dopamine-deficient states like Parkinson's disease [2].

Analytical Reference Standard for Forensic and Clinical Toxicology

Procure high-purity Thozalinone for use as a certified reference material (CRM) in forensic or clinical toxicology laboratories. Given that Thozalinone and its analogs pemoline and fenozolone share a common hydrolysis product (5-phenyl-2,4-oxazolidinedione) that is detected in standard GC/MS workflows, an authentic reference standard of the parent compound is indispensable [3]. It enables the development and validation of methods capable of definitively identifying and quantifying Thozalinone in biological specimens, which is critical for accurate casework or clinical diagnosis, especially in scenarios where the specific stimulant used is unknown [3].

Long-Term Appetite Suppression and Tolerance Studies in Metabolic Research

Use Thozalinone as a comparator compound in preclinical research on feeding behavior, obesity, and metabolic disorders. Its profile of providing more pronounced and longer-lasting anorexigenic activity than amphetamine, coupled with a reported absence of tolerance development, makes it an excellent tool for investigating the neural circuits of satiety and the long-term regulation of energy balance [4]. This contrasts with the short-lived effects and rapid tolerance seen with amphetamine, allowing for the study of sustained appetite modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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